Cas no 14098-41-0 (Dibenzo-21-crown 7-ether)

Dibenzo-21-crown-7-ether is a macrocyclic polyether compound featuring a 21-membered ring with two benzo groups incorporated into its structure. This crown ether exhibits selective binding affinity for larger alkali metal cations, particularly potassium (K⁺), due to its cavity size and electron-rich oxygen donor atoms. Its rigid aromatic framework enhances stability and complexation efficiency, making it useful in phase-transfer catalysis, ion-selective electrodes, and molecular recognition applications. The compound's solubility in organic solvents and ability to facilitate cation transport across membranes are additional functional advantages. Its well-defined structure also allows for precise modifications to tailor host-guest interactions for specialized research or industrial processes.
Dibenzo-21-crown 7-ether structure
Dibenzo-21-crown 7-ether structure
商品名:Dibenzo-21-crown 7-ether
CAS番号:14098-41-0
MF:C22H28O7
メガワット:404.4535
MDL:MFCD00068646
CID:94407
PubChem ID:87569256

Dibenzo-21-crown 7-ether 化学的及び物理的性質

名前と識別子

    • Dibenzo-21-crown 7-Ether
    • [2,5]-DIBENZO-21-CROWN-7
    • [3,4]-Dibenzo-21-crown-7
    • Dibenzo-21-crown-7
    • Dibenzo[b,k]-1,4,7,10,13,16,19-heptaoxacycloheneicosane
    • 6,7,10,12,13,15,16,23,24-DECAHYDRODIBENZO[B,H][1,4,7,10,13,16,19]HEPTAOXACYCLOHENEICOSIN
    • 6,7,9,10,12,13,20,21,23,24-DECAHYDRODIBENZO[B,K][1,4,7,10,13,16,19]HEPTAOXACYCLO HENEICOSIN
    • 3,4-DIBENZO-21-CROWN-7 98%
    • [3,4]-Dibenzo-21-crown-7,98%
    • JKCQOMAQPUYHPL-UHFFFAOYSA-N
    • ST50826333
    • D2878
    • Z56757648
    • 6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine
    • SCHEMBL676131
    • 2,5,8,15,18,21,24-heptaoxatricyclo[23.4.0.09,14]nonacosa-1(29),9,11,13,25,27-hexaene
    • Dibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosa-2,11-diene
    • 2,5,8,15,18,21,24-heptaoxatricyclo[23.4.0.0^{9,14]nonacosa-1(29),9,11,13,25,27-hexaene
    • 14098-41-0
    • Dibenzo-21-crown-7, 97%
    • 4-CHLOROINDOLE-3-CARBOXYLICACID
    • 6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine #
    • DTXSID30342925
    • J-007439
    • AB01099894-03
    • SY052448
    • 2,3,14,15-Dibenzo-1,4,7,10,13,16,19-heptaoxacycloheneicosa-2,14-diene
    • CS-0270485
    • MFCD00068646
    • Dibenzo[b,k][1,4,7,10,13,16,19]heptaoxacycloheneicosin, 6,7,9,10,12,13,20,21,23,24-decahydro-
    • AKOS001025168
    • NCGC00321262-01
    • FT-0637010
    • Dibenzo(b,k)(1,4,7,10,13,16,19)heptaoxacyclohenicosa-2,11-diene
    • DTXCID20294005
    • 2,5,8,15,18,21,24-heptaoxatricyclo[23.4.0.0?,(1)?]nonacosa-1(25),9,11,13,26,28-hexaene
    • Dibenzo-21-crown 7-ether
    • MDL: MFCD00068646
    • インチ: 1S/C22H28O7/c1-3-7-21-19(5-1)26-15-11-23-9-10-24-12-16-27-20-6-2-4-8-22(20)29-18-14-25-13-17-28-21/h1-8H,9-18H2
    • InChIKey: JKCQOMAQPUYHPL-UHFFFAOYSA-N
    • ほほえんだ: O1C([H])([H])C([H])([H])OC2=C([H])C([H])=C([H])C([H])=C2OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC2=C([H])C([H])=C([H])C([H])=C2OC([H])([H])C([H])([H])OC([H])([H])C1([H])[H]

計算された属性

  • せいみつぶんしりょう: 404.18400
  • どういたいしつりょう: 404.183503
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 29
  • 回転可能化学結合数: 0
  • 複雑さ: 373
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 64.599

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.1710 (rough estimate)
  • ゆうかいてん: 103.0 to 107.0 deg-C
  • ふってん: 486.07°C (rough estimate)
  • フラッシュポイント: Not available
  • 屈折率: 1.6380 (estimate)
  • PSA: 64.61000
  • LogP: 2.96540
  • じょうきあつ: 0.0±1.4 mmHg at 25°C
  • ようかいせい: 未確定

Dibenzo-21-crown 7-ether セキュリティ情報

Dibenzo-21-crown 7-ether 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D302831-200mg
Dibenzo-21-crown 7-ether
14098-41-0 96%
200mg
¥303.90 2023-09-03
TRC
D533930-10mg
Dibenzo-21-crown 7-ether
14098-41-0
10mg
$ 50.00 2022-06-05
abcr
AB171281-1 g
Dibenzo-21-crown 7-ether; .
14098-41-0
1 g
€171.30 2023-07-20
A2B Chem LLC
AA66799-250mg
Dibenzo-21-crown 7-ether
14098-41-0 96%
250mg
$22.00 2024-04-20
A2B Chem LLC
AA66799-1g
Dibenzo-21-crown 7-ether
14098-41-0 96%
1g
$58.00 2024-04-20
abcr
AB171281-1g
Dibenzo-21-crown 7-ether; .
14098-41-0
1g
€181.70 2025-02-18
Aaron
AR001GE3-1g
Dibenzo[b,k][1,4,7,10,13,16,19]heptaoxacycloheneicosin, 6,7,9,10,12,13,20,21,23,24-decahydro-
14098-41-0 96%
1g
$88.00 2025-01-21
Crysdot LLC
CD11263398-10g
6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine
14098-41-0 97%
10g
$375 2024-07-18
Ambeed
A816441-250mg
6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine
14098-41-0 96%
250mg
$30.0 2025-02-27
Ambeed
A816441-100mg
6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine
14098-41-0 96%
100mg
$18.0 2025-02-27

Dibenzo-21-crown 7-ether 関連文献

Dibenzo-21-crown 7-etherに関する追加情報

Dibenzo-21-Crown 7-Ether: A Comprehensive Overview

Dibenzo-21-crown 7-ether, also known by its CAS number 14098-41-0, is a highly specialized macrocyclic compound that has garnered significant attention in the fields of chemistry, materials science, and pharmaceuticals. This compound belongs to the family of crown ethers, which are cyclic polyethers characterized by their ability to form stable complexes with cations. The dibenzo moiety in its structure introduces unique electronic and steric properties, making it a versatile tool in various applications.

The synthesis of dibenzo-21-crown 7-ether typically involves a two-step process: the formation of the macrocycle through a ring-closing reaction and subsequent functionalization to introduce the dibenzo groups. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. Researchers have also explored the use of green chemistry principles to synthesize this compound, aligning with global sustainability goals.

One of the most notable applications of dibenzo-21-crown 7-ether is in ion recognition and separation. Its ability to selectively bind specific cations, such as potassium ions (K+), has made it invaluable in analytical chemistry. For instance, studies have demonstrated its effectiveness in extracting rare earth elements from complex matrices, a critical need in the mining and recycling industries. The compound's selectivity is attributed to its rigid structure and the precise spatial arrangement of its oxygen atoms, which create a favorable environment for cation coordination.

In the realm of materials science, dibenzo-21-crown 7-ether has been integrated into polymer matrices to create ion-selective membranes. These membranes are used in desalination processes, where they efficiently separate ions based on size and charge. Recent research has focused on enhancing the mechanical stability and thermal resistance of these materials, making them suitable for industrial-scale applications.

The pharmaceutical industry has also benefited from the unique properties of dibenzo-21-crown 7-ether. It has been employed as a drug delivery agent due to its ability to encapsulate hydrophobic drugs within its hydrophobic cavity. This property enhances drug solubility and bioavailability, addressing common challenges in drug formulation. Additionally, studies have explored its potential as a targeting ligand in nanomedicine, where it can guide therapeutic agents to specific sites within the body.

Recent breakthroughs in computational chemistry have provided deeper insights into the molecular interactions of dibenzo-21-crown 7-ether. Advanced simulations have revealed how subtle changes in its structure can influence its binding affinity for different cations. This knowledge is being leveraged to design next-generation crown ethers with tailored properties for specific applications.

In conclusion, dibenzo-21-crown 7-ether (CAS No: 14098-41-0) stands as a testament to the ingenuity of modern chemistry. Its versatile applications span across multiple disciplines, driven by continuous advancements in synthesis techniques and computational modeling. As research progresses, this compound is poised to play an even greater role in addressing global challenges in energy, health, and environmental sustainability.

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